molecular formula C19H23N3O5 B2834199 N-[1-(1-adamantyl)ethyl]-3,5-dinitrobenzamide CAS No. 302941-04-4

N-[1-(1-adamantyl)ethyl]-3,5-dinitrobenzamide

Cat. No. B2834199
CAS RN: 302941-04-4
M. Wt: 373.409
InChI Key: UKFZNFAHWWTGBR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of adamantane derivatives, such as N-[1-(1-adamantyl)ethyl]-3,5-dinitrobenzamide, is often achieved via carbocation or radical intermediates . These intermediates have unique stability and reactivity when compared to simple hydrocarbon derivatives . The synthesis of substituted adamantanes is frequently achieved through a wide range of radical-based functionalization reactions . These reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .


Molecular Structure Analysis

The molecular structure of N-[1-(1-adamantyl)ethyl]-3,5-dinitrobenzamide is characterized by the presence of an adamantyl group . Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . They are nanoscale substructures of the sp3-hybridized diamond lattice and are characterized by a high degree of symmetry .


Chemical Reactions Analysis

Adamantane derivatives undergo a wide range of radical-based functionalization reactions . These reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups . Recent advances in the area of selective C–H functionalization are highlighted with an emphasis on the H-atom abstracting species and their ability to activate the particularly strong C–H bonds that are characteristic of these caged hydrocarbons .

Scientific Research Applications

Synthesis of Functional Adamantane Derivatives

Adamantane derivatives are highly reactive, making them useful as starting materials for the synthesis of various functional adamantane derivatives. These can be used in the creation of monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Development of Novel Methods for Preparation

The high reactivity of adamantane derivatives also allows for the development of novel methods for their preparation. This includes the synthesis of unsaturated adamantane derivatives, which can be divided into three major groups: dehydroadamantanes, compounds with exocyclic double bonds, and compounds with multiple side-chain bonds .

Polymerization Reactions

Adamantane derivatives can be used in polymerization reactions. The unique structure of adamantane allows for the creation of polymers with unique properties, such as high thermal stability and energy content .

Antimicrobial Activity

Some N-Mannich bases derived from adamantane derivatives have shown significant in vitro inhibitory activities against a panel of Gram-positive and Gram-negative bacteria .

Hypoglycemic Activity

Certain adamantane derivatives have shown significant hypoglycemic activity. These compounds have been found to produce a strong, dose-dependent reduction of serum glucose levels, making them potentially useful in the treatment of diabetes .

Applications in Dye-Sensitized Solar Cells

Some adamantane derivatives have been used in the design of complex molecules for dye-sensitized solar cells (DSSCs). These molecules can enhance light harvesting efficiency and contribute to the improvement of the DSSCs’ overall efficiency .

properties

IUPAC Name

N-[1-(1-adamantyl)ethyl]-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5/c1-11(19-8-12-2-13(9-19)4-14(3-12)10-19)20-18(23)15-5-16(21(24)25)7-17(6-15)22(26)27/h5-7,11-14H,2-4,8-10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFZNFAHWWTGBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(1-adamantyl)ethyl]-3,5-dinitrobenzamide

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